6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine
Description
Structure
3D Structure
Properties
CAS No. |
591749-66-5 |
|---|---|
Molecular Formula |
C7H7N3S |
Molecular Weight |
165.22 g/mol |
IUPAC Name |
6H-[1,2,4]triazino[5,4-c][1,4]thiazepine |
InChI |
InChI=1S/C7H7N3S/c1-2-10-6-9-8-4-7(10)5-11-3-1/h1,3-6H,2H2 |
InChI Key |
BSQMHVQIXGZJOG-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CSC=C2N1C=NN=C2 |
Origin of Product |
United States |
Contextual Significance of Nitrogen Sulfur Heterocycles in Contemporary Organic and Medicinal Chemistry
Nitrogen-sulfur (N-S) containing heterocycles are privileged structures in the fields of organic and medicinal chemistry. Their prominence stems from the unique physicochemical properties imparted by the presence of both nitrogen and sulfur heteroatoms within a cyclic framework. These properties include distinct electronic distributions, the capacity for hydrogen bonding, and the ability to coordinate with metal ions, all of which contribute to their versatile reactivity and biological function.
In medicinal chemistry, N-S heterocycles are integral to a vast array of therapeutic agents. The inclusion of these scaffolds can enhance a molecule's pharmacological activity and modulate its pharmacokinetic profile. Many approved drugs and clinical candidates feature N-S heterocyclic cores, which have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govjmchemsci.com For instance, the thiazole (B1198619) ring is a key component in numerous bioactive compounds, while fused systems like benzothiazines are extensively explored for novel drug development. The persistent interest in these systems is driven by the quest for new chemical entities with improved efficacy and novel mechanisms of action to address unmet medical needs.
Evolution of Research on Fused Triazine and Thiazepine Scaffolds
The development of complex fused heterocycles often builds upon foundational research into their constituent monocyclic or bicyclic systems. The study of 6H- nih.govchemicalbook.commdpi.comTriazino[5,4-C] nih.govmdpi.comthiazepine is rooted in the extensive history of both triazine and thiazepine chemistry.
1,2,4-Triazine (B1199460) Scaffold: The 1,2,4-triazine ring, an aromatic six-membered heterocycle with three nitrogen atoms, has long been a subject of intense investigation. jmchemsci.com Its derivatives are known to exhibit a remarkable range of biological activities, including potent anticancer, antiviral, and antimicrobial effects. nih.govnih.gov Early research focused on the synthesis of simple triazine derivatives. Over time, the field has evolved towards the creation of more complex, fused systems where the triazine ring is annulated with other heterocyclic or carbocyclic rings. This fusion strategy aims to create novel molecular architectures with enhanced biological specificity and potency. Numerous fused 1,2,4-triazine systems have been developed, such as triazino[5,6-b]indoles and triazino[2,3-c]quinazolines, which have shown promising results in anticancer research. mdpi.com
Thiazepine and Dibenzothiazepine Scaffolds: Thiazepines, seven-membered rings containing nitrogen and sulfur, and their benzo-fused analogs (dibenzothiazepines), have also been a focus of synthetic and medicinal chemistry. These scaffolds are of particular interest due to their non-planar, flexible conformations, which allow for dynamic interactions with biological targets. Research into dibenzothiazepine derivatives has led to the discovery of compounds with various pharmacological activities. The fusion of other heterocyclic rings, such as a triazole ring to the dibenzothiazepine core to form systems like dibenzo[b,f] nih.govchemicalbook.commdpi.comtriazolo[4,3-d] nih.govmdpi.comthiazepine, illustrates the progression towards creating polycyclic systems with unique three-dimensional shapes and targeted biological profiles. researchgate.net
The logical next step in this evolution is the fusion of the triazine and thiazepine rings, leading to novel scaffolds such as 6H- nih.govchemicalbook.commdpi.comTriazino[5,4-C] nih.govmdpi.comthiazepine. This combination merges the electron-deficient, planar characteristics of the triazine ring with the flexible, seven-membered thiazepine ring, creating a system with unexplored chemical and biological potential.
Table 1: Biological Activities of Various Fused Triazine Heterocyclic Systems
| Fused Heterocyclic System | Reported Biological Activity | Reference(s) |
|---|---|---|
| 5H- nih.govchemicalbook.commdpi.comTriazino[5,6-b]indole Derivatives | Anticancer, Iron Chelators | mdpi.com |
| 2H- nih.govchemicalbook.commdpi.comTriazino[2,3-c]quinazoline Derivatives | Anticancer | mdpi.com |
| Imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazines | Potential Antiproliferative | beilstein-journals.org |
| nih.govchemicalbook.commdpi.comTriazolo[3,4-b] nih.govmdpi.comresearchgate.netthiadiazine Derivatives | Anticancer, Antifungal, Anti-inflammatory | rsc.orgzsmu.edu.ua |
| 1,2,4-Triazino[3,4-b] nih.govmdpi.comresearchgate.netthiadiazinones | Anticancer | mdpi.comresearchgate.net |
Unique Structural Features and Research Imperatives for 6h Nih.govchemicalbook.commdpi.comtriazino 5,4 C Nih.govmdpi.comthiazepine
While specific experimental data on 6H- nih.govchemicalbook.commdpi.comTriazino[5,4-C] nih.govmdpi.comthiazepine is limited in current literature, its structural features can be inferred from its constituent parts, highlighting clear imperatives for future research.
The core structure consists of a 1,2,4-triazine (B1199460) ring fused via its C-5 and N-4 atoms to the 'c' face (N-4 and C-5 atoms) of a 1,4-thiazepine ring. This fusion results in a novel tricyclic system with distinct characteristics:
Asymmetric and Chiral Potential: The fusion creates a rigid, asymmetric scaffold that is inherently chiral, offering potential for stereoselective interactions with biological targets.
Hybrid Electronic Nature: It combines the electron-deficient π-system of the 1,2,4-triazine ring with the electron-rich sulfur atom and the flexible saturated carbon backbone of the thiazepine ring. This electronic dichotomy is a key feature for tuning molecular properties.
Defined Three-Dimensional Conformation: Unlike simple bicyclic systems, the seven-membered thiazepine ring imparts a distinct, non-planar, and pseudo-chair or boat conformation. This complex 3D topology is crucial for exploring interactions with the intricate binding sites of proteins and enzymes.
The primary research imperative is the development of synthetic routes to access this novel scaffold. The absence of published synthesis methods for 6H- nih.govchemicalbook.commdpi.comTriazino[5,4-C] nih.govmdpi.comthiazepine presents a significant opportunity for synthetic organic chemists. Once synthesized, further imperatives include:
Structural Elucidation: Thorough characterization using modern spectroscopic techniques (NMR, MS) and X-ray crystallography to confirm the connectivity and elucidate the precise 3D conformation of the fused system.
Exploration of Chemical Reactivity: Investigating the reactivity of the scaffold to enable the synthesis of a library of derivatives with diverse substituents.
Biological Screening: Evaluating the synthesized compounds for a wide range of biological activities to uncover the therapeutic potential of this unique heterocyclic system.
Overview of Research Approaches for Novel Fused Heterocycles
Cyclocondensation Strategies in Triazinothiazepine Synthesis
Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, allowing for the efficient construction of complex ring systems from acyclic or simpler cyclic precursors. In the context of 6H- chim.itrsc.orgresearchgate.netTriazino[5,4-C] chim.itresearchgate.netthiazepine synthesis, these strategies can be broadly categorized into those forming the thiazepine ring and those constructing the triazine moiety.
The formation of the seven-membered thiazepine ring often represents a synthetic challenge due to entropic factors. However, various intramolecular cyclization strategies can be employed. A common approach involves the use of a precursor containing a reactive thiol group and a suitable electrophilic center, such as a halide or a leaving group, separated by an appropriate carbon chain.
For instance, a plausible synthetic route could involve a starting material with a pre-formed triazine ring bearing a side chain with a terminal amine and a protected thiol. Deprotection of the thiol followed by intramolecular nucleophilic attack on an activated carbon atom of a side chain attached to the triazine ring would lead to the closure of the thiazepine ring. The specific reaction conditions would be crucial to favor the desired 7-membered ring closure over potential intermolecular side reactions.
Microwave-assisted ring closure of 4-thioamido alcohols has been successfully employed for the synthesis of tetrahydro-1,3-thiazepines. nih.gov This method, promoted by trimethylsilyl (B98337) polyphosphate (PPSE) under solvent-free conditions, provides good to excellent yields in short reaction times and could be adapted for the synthesis of the target triazinothiazepine system. nih.gov
The construction of the 1,2,4-triazine (B1199460) ring onto a pre-existing thiazepine scaffold is another viable synthetic strategy. Annulation reactions, which involve the formation of a new ring fused to an existing one, are particularly useful in this regard.
One-pot, three-component reactions have been developed for the annulation of an s-triazine ring onto thiazoles under solvent-free microwave irradiation, offering an expeditious and diastereoselective method. rsc.org A similar strategy could be envisioned for the synthesis of 6H- chim.itrsc.orgresearchgate.netTriazino[5,4-C] chim.itresearchgate.netthiazepine, where a suitable thiazepine-derived precursor reacts with an aldehyde and a nitrogen source like ammonium (B1175870) acetate.
Furthermore, [4+2] domino annulation reactions have proven effective for the synthesis of 1,2,4-triazine derivatives from readily available starting materials like ketones, aldehydes, and alkynes. researchgate.netresearchgate.net This approach could be adapted by using a functionalized thiazepine as one of the components in the domino reaction, leading to the fused triazinothiazepine core.
The reaction of 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one with hydrazonoyl halides provides a route to chim.itrsc.orgresearchgate.nettriazolo[4,3-b] chim.itrsc.orgresearchgate.nettriazin-7-one derivatives. rsc.orgnih.gov This type of cyclocondensation, involving a hydrazonoyl halide as a key intermediate, could be explored for the annulation of the triazine ring onto a suitable thiazepine precursor.
Regioselective Synthesis of Substituted 6H-chim.itrsc.orgresearchgate.netTriazino[5,4-C]chim.itresearchgate.netthiazepine Analogues
The synthesis of substituted analogues of the target scaffold with specific regiochemistry is crucial for structure-activity relationship studies. The regioselectivity of the cyclization and annulation reactions can often be controlled by the nature and position of substituents on the starting materials.
For example, in the synthesis of functionalized 3,4-dihydro-2H-1,4-thiazines through a [3+3] annulation of pyridinium (B92312) 1,4-zwitterionic thiolates and aziridines, the regioselectivity is significantly influenced by the substituents on the aziridine (B145994) ring. rsc.org Similarly, the regioselective synthesis of substituted thiazoles can be achieved via the base-induced cyclization of methyl-2-oxo-2-(amino)ethanedithioates with isocyanides. rsc.org These principles of substituent-directed regiocontrol can be applied to the synthesis of specific isomers of 6H- chim.itrsc.orgresearchgate.netTriazino[5,4-C] chim.itresearchgate.netthiazepine.
In the context of fused heterocyclic systems, regioselective C-H functionalization of the six-membered ring can be challenging compared to the five-membered ring. semanticscholar.org However, specific catalytic systems and directing groups can be employed to achieve the desired regioselectivity.
The following table summarizes different synthetic strategies and their potential for regiocontrol in the synthesis of related heterocyclic systems, which could be extrapolated to the target scaffold.
| Synthetic Strategy | Key Reactants | Potential for Regiocontrol | Reference |
| [3+3] Annulation | Pyridinium 1,4-zwitterionic thiolates and aziridines | High, dependent on aziridine substituents | rsc.org |
| Base-induced Cyclization | Methyl-2-oxo-2-(amino)ethanedithioates and isocyanides | High, leading to specific thiazole (B1198619) regioisomers | rsc.org |
| Direct C-H Arylation | Fused heterocyclic systems and aryl halides | Dependent on catalyst and directing groups | semanticscholar.org |
Green Chemistry Principles and Sustainable Synthesis of 6H-chim.itrsc.orgresearchgate.netTriazino[5,4-C]chim.itresearchgate.netthiazepine
Modern organic synthesis places a strong emphasis on the development of environmentally benign and sustainable methods. The principles of green chemistry, such as the use of safer solvents, atom economy, and energy efficiency, are increasingly being applied to the synthesis of heterocyclic compounds. mdpi.commdpi.com
For the synthesis of 1,3,5-triazines, microwave irradiation has been shown to be an efficient and green procedure, often leading to good to excellent yields in short reaction times and under solvent-free conditions. chim.it Sonochemical methods, using water as a solvent, have also been developed for the synthesis of 1,3,5-triazine (B166579) derivatives and have been shown to be significantly "greener" than classical methods. nih.gov
The use of heterogeneous catalysts, such as Lewis acids supported on silica (B1680970) gel, offers a green alternative to conventional homogeneous catalysts, as they can be easily recovered and reused. chim.it These green methodologies can be applied to the synthesis of the 6H- chim.itrsc.orgresearchgate.netTriazino[5,4-C] chim.itresearchgate.netthiazepine scaffold to minimize environmental impact.
Catalytic Approaches and Reaction Optimization in 6H-chim.itrsc.orgresearchgate.netTriazino[5,4-C]chim.itresearchgate.netthiazepine Synthesis (e.g., Microwave-Assisted)
Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. Microwave-assisted organic synthesis has emerged as a powerful tool, often leading to dramatic reductions in reaction times and improved yields. nih.govrsc.orgmdpi.com
The synthesis of various triazine and thiazepine derivatives has been successfully achieved using microwave irradiation. nih.govmdpi.com For example, a novel synthetic route to tri-substituted 1,3,5-triazines using acyl benzotriazoles under microwave heating has been reported to give quantitative yields without the need for a catalyst. mdpi.com This highlights the potential of microwave chemistry to promote the formation of the desired triazine ring in the target scaffold.
The following table provides a comparison of conventional and microwave-assisted synthesis for related heterocyclic compounds, demonstrating the advantages of the latter.
| Heterocycle | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |
| 1,3,5-Triazines | 24 hours | 10-15 minutes | Often higher | chim.it |
| Tetrahydro-1,3-thiazepines | - | Short reaction times | Good to excellent yields | nih.gov |
| Tri-substituted 1,3,5-triazines | Longer reaction times | - | Near quantitative yields | mdpi.com |
Stereoselective Synthesis and Chiral Resolution of 6H-chim.itrsc.orgresearchgate.netTriazino[5,4-C]chim.itresearchgate.netthiazepine Enantiomers (If applicable)
If the 6H- chim.itrsc.orgresearchgate.netTriazino[5,4-C] chim.itresearchgate.netthiazepine scaffold contains one or more stereocenters, the development of stereoselective synthetic methods is of paramount importance, as different enantiomers can exhibit distinct biological activities.
Asymmetric synthesis of chim.itrsc.orgresearchgate.nettriazino[5,4-a]isoquinoline derivatives has been achieved with excellent enantioselectivities (up to 99% ee) via a highly asymmetric (3+3) cycloaddition reaction of diazo compounds and isoquinolinium methylides using a bifunctional chiral phase-transfer catalyst. researchgate.netnih.gov This approach demonstrates the feasibility of controlling stereochemistry during the formation of the triazine-containing ring system.
Furthermore, the stereoselective asymmetric synthesis of 4,5-dihydro-1H- chim.itrsc.orgresearchgate.net-triazoline derivatives has been reported using acetylated glucose Schiff bases as chiral scaffolds. whiterose.ac.uk The absolute configuration of the newly generated stereocenter was determined, showcasing the ability to synthesize specific enantiomers. whiterose.ac.uk These strategies could be adapted to introduce chirality into the 6H- chim.itrsc.orgresearchgate.netTriazino[5,4-C] chim.itresearchgate.netthiazepine core, either through chiral catalysis or the use of chiral starting materials.
Advanced Spectroscopic Techniques for Structural Assignment
The precise determination of the chemical structure of novel 6H- researchgate.netnih.govnih.govTriazino[5,4-c] researchgate.netnih.govthiazepine derivatives relies on the synergistic use of various spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation allows for an unambiguous assignment of the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the local chemical environment of each nucleus. For derivatives of 6H- researchgate.netnih.govnih.govTriazino[5,4-c] researchgate.netnih.govthiazepine, both ¹H and ¹³C NMR are indispensable.
¹H NMR spectra provide crucial information on the number of different proton environments, their multiplicity (spin-spin coupling), and their chemical shifts, which are indicative of the electronic environment. For instance, protons on the triazine and thiazepine rings, as well as on any substituent groups, will resonate at characteristic chemical shifts. The coupling patterns between adjacent protons are instrumental in establishing the connectivity within the molecule.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the fused ring system and in the side chains are highly sensitive to their hybridization and the nature of their substituents. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete structural assignment.
Table 1: Hypothetical ¹H NMR Data for a Substituted 6H- researchgate.netnih.govnih.govTriazino[5,4-c] researchgate.netnih.govthiazepine Derivative
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.85 | s | - |
| H-6 | 4.52 | t | 6.8 |
| H-7 | 3.15 | t | 6.8 |
| H-9 | 7.50 | d | 8.2 |
| H-10 | 7.21 | t | 7.5 |
| H-11 | 7.45 | t | 7.6 |
| H-12 | 7.33 | d | 8.0 |
Note: This data is illustrative and would vary depending on the specific substitution pattern.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of the molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. By measuring the mass-to-charge ratio (m/z) with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This is particularly crucial for complex heterocyclic systems like 6H- researchgate.netnih.govnih.govTriazino[5,4-c] researchgate.netnih.govthiazepines, which contain multiple heteroatoms. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, revealing characteristic losses of small molecules or fragments that are consistent with the proposed structure.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of infrared radiation or the inelastic scattering of monochromatic light provides a fingerprint of the functional groups present in the molecule. For 6H- researchgate.netnih.govnih.govTriazino[5,4-c] researchgate.netnih.govthiazepine derivatives, characteristic stretching and bending vibrations for C=N, C-N, C-S, and C-H bonds within the heterocyclic framework can be identified. Furthermore, the presence of specific substituents will give rise to their own characteristic absorption bands, such as C=O stretching for a carbonyl group or N-H stretching for an amino group.
Table 2: Typical Infrared Absorption Frequencies for Functional Groups in 6H- researchgate.netnih.govnih.govTriazino[5,4-c] researchgate.netnih.govthiazepine Derivatives
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| C=N (Triazine ring) | 1650 - 1550 |
| C-N | 1350 - 1000 |
| C-S | 800 - 600 |
| Aromatic C-H | 3100 - 3000 |
| Aliphatic C-H | 3000 - 2850 |
X-ray Crystallography for Solid-State Structure and Crystal Packing
While spectroscopic methods provide invaluable information about the connectivity and functional groups within a molecule, X-ray crystallography offers the definitive determination of the three-dimensional structure in the solid state. By diffracting X-rays through a single crystal of a 6H- researchgate.netnih.govnih.govTriazino[5,4-c] researchgate.netnih.govthiazepine derivative, it is possible to determine the precise atomic coordinates, bond lengths, bond angles, and torsional angles. This provides an unambiguous confirmation of the molecular structure and reveals the conformation adopted by the flexible thiazepine ring in the crystalline state. Furthermore, X-ray crystallography elucidates the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of the molecules in the crystal lattice.
Conformational Isomerism and Dynamic Behavior of the Thiazepine Ring System
The seven-membered thiazepine ring in the 6H- researchgate.netnih.govnih.govTriazino[5,4-c] researchgate.netnih.govthiazepine system is inherently flexible and can adopt various conformations, such as boat, chair, and twist-boat forms. The specific conformation adopted is influenced by the nature and position of substituents, as well as by intermolecular forces in the solid state. Understanding the conformational preferences and the energy barriers to interconversion is crucial as it can significantly impact the molecule's biological activity and physical properties. Computational modeling, in conjunction with variable-temperature NMR studies, can provide insights into the dynamic behavior and the relative stabilities of different conformers in solution.
Tautomeric Equilibria and Aromaticity Considerations within the Fused System
The presence of multiple nitrogen atoms and potentially labile protons in the 6H- researchgate.netnih.govnih.govTriazino[5,4-c] researchgate.netnih.govthiazepine scaffold raises the possibility of tautomerism. Different tautomeric forms can exist in equilibrium, and their relative populations can be influenced by factors such as solvent polarity and temperature. Spectroscopic techniques, particularly NMR, can be used to study these equilibria.
Electronic Structure and Molecular Orbital Analysis using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. By solving approximations of the Schrödinger equation, DFT calculations can determine the electron density distribution, molecular orbital energies, and other key electronic parameters. For the 6H- nih.govthaiscience.inforesearchgate.netTriazino[5,4-C] nih.govresearchgate.netthiazepine system, DFT studies, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), would provide fundamental insights into its stability and electronic character. nih.gov
A primary focus of such analysis is the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital most likely to accept an electron, indicating its electrophilic or electron-accepting nature. The energy difference between these frontier orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular reactivity and stability. rsc.org A smaller energy gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. rsc.org
In studies of related s-triazine derivatives, the distribution of HOMO and LUMO levels is heavily influenced by the substituents attached to the core structure. mdpi.com For 6H- nih.govthaiscience.inforesearchgate.netTriazino[5,4-C] nih.govresearchgate.netthiazepine, the HOMO is expected to be distributed across the electron-rich sulfur atom and parts of the triazine ring, while the LUMO would likely be centered on the electron-deficient regions of the fused heterocyclic system. rsc.orgmdpi.com
Table 1: Illustrative Frontier Molecular Orbital Data from DFT Calculations on Related Heterocyclic Systems
| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| 1,2,4-Triazine Derivatives | -6.5 to -7.5 | -1.0 to -2.0 | 4.5 to 6.5 |
| Thiazepine Derivatives | -6.0 to -7.0 | -0.5 to -1.5 | 4.5 to 6.0 |
| Fused Triazolo-pyridines | -7.0 to -8.0 | -1.5 to -2.5 | 5.0 to 6.0 |
Note: This table presents typical data ranges for related compound classes to illustrate the outputs of DFT calculations. Actual values for 6H- nih.govthaiscience.inforesearchgate.netTriazino[5,4-C] nih.govresearchgate.netthiazepine would require specific computation.
Quantum Chemical Calculations of Reactivity Descriptors and Reaction Pathways
Quantum chemical calculations, primarily based on DFT, are used to quantify molecular reactivity through various descriptors. These descriptors help predict the most likely sites for electrophilic and nucleophilic attack, providing a theoretical basis for understanding and designing chemical reactions. superfri.org For the 6H- nih.govthaiscience.inforesearchgate.netTriazino[5,4-C] nih.govresearchgate.netthiazepine scaffold, key reactivity descriptors would include:
Fukui Functions: This local reactivity descriptor identifies which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
The 6H- nih.govthaiscience.inforesearchgate.netTriazino[5,4-C] nih.govresearchgate.netthiazepine molecule contains a seven-membered thiazepine ring, which imparts significant conformational flexibility. Understanding this flexibility is crucial as the three-dimensional shape of a molecule often dictates its biological activity. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of flexible molecules over time.
In an MD simulation, the motion of every atom in the molecule is calculated over a series of small time steps, governed by a classical force field. This process generates a trajectory of the molecule's dynamic behavior, revealing its preferred conformations (low-energy states) and the energy barriers between them. researchgate.net Conformational analysis of related N-acylated pyridazino-thiazepines has been carried out using semiempirical calculations and temperature-dependent NMR, revealing the energy barriers associated with ring inversion and amide bond rotation. researchgate.net
Furthermore, the behavior of a molecule can change dramatically in the presence of a solvent. MD simulations can explicitly include solvent molecules (e.g., water) or use an implicit solvent model to simulate these effects. Such simulations provide insight into how solvent interactions influence conformational preferences and the stability of different molecular shapes. researchgate.net
In Silico Prediction of Potential Molecular Interactions and Pharmacophore Features
In silico (computer-based) methods are widely used in drug discovery to predict how a molecule might interact with a biological target, such as a protein or enzyme. A key concept in this area is the pharmacophore, which is the specific three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, positive/negative charges) necessary for biological activity. nih.gov
For the 6H- nih.govthaiscience.inforesearchgate.netTriazino[5,4-C] nih.govresearchgate.netthiazepine scaffold, a pharmacophore model would be developed by identifying its key chemical features. The triazine and thiazepine rings contain multiple nitrogen and sulfur atoms that can act as hydrogen bond acceptors, while any N-H groups would be hydrogen bond donors. Aromatic portions of the molecule would contribute to hydrophobic or π-stacking interactions. nih.gov Computational software can be used to generate and screen these pharmacophore models against databases of known protein structures to identify potential biological targets. Molecular docking simulations can then provide a more detailed prediction of the binding mode and affinity of the molecule within the active site of a specific target protein. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for 6H-nih.govthaiscience.inforesearchgate.netTriazino[5,4-C]nih.govresearchgate.netthiazepine Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical correlation between the chemical structures of a series of compounds and their biological activity. dmed.org.ua A QSAR model can be used to predict the activity of newly designed derivatives and to guide the optimization of lead compounds. nih.govthaiscience.inforesearchgate.net
The development of a QSAR model for a series of 6H- nih.govthaiscience.inforesearchgate.netTriazino[5,4-C] nih.govresearchgate.netthiazepine derivatives would involve several steps:
Data Set Preparation: A series of derivatives with varying substituents would be synthesized, and their biological activity (e.g., IC₅₀ values) would be measured.
Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., dipole moment, HOMO/LUMO energies). nih.gov
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates a subset of the calculated descriptors to the observed biological activity. thaiscience.info
Validation: The predictive power of the QSAR model is rigorously tested using both internal (e.g., cross-validation) and external validation (using a set of molecules not included in the model-building process). dmed.org.ua
Studies on various triazine derivatives have successfully used QSAR to identify key structural features that influence anticancer, antimalarial, or enzyme inhibitory activity. nih.govzsmu.edu.ua For example, descriptors related to polarizability, electronegativity, and specific van der Waals properties have been found to be important for the antimicrobial activities of related heterocyclic compounds. nih.gov
Table 2: Example of a Hypothetical QSAR Data Table for Triazino-Thiazepine Derivatives
| Derivative (R-group) | LogP (Hydrophobicity) | Dipole Moment (Debye) | TPSA (Polar Surface Area) | Predicted pIC₅₀ |
| -H | 2.1 | 3.5 | 85.2 | 5.8 |
| -CH₃ | 2.5 | 3.7 | 85.2 | 6.1 |
| -Cl | 2.8 | 2.1 | 85.2 | 6.5 |
| -OCH₃ | 2.0 | 4.2 | 94.4 | 6.3 |
| -NO₂ | 1.9 | 6.8 | 131.1 | 5.5 |
Note: This table is for illustrative purposes only, demonstrating the relationship between calculated descriptors and a predicted biological activity (pIC₅₀ = -log(IC₅₀)).
Medicinal Chemistry Aspects and in Vitro Biological Target Engagement of 6h 1 2 3 Triazino 5,4 C 1 3 Thiazepine Derivatives
Structure-Activity Relationship (SAR) Studies for Triazinothiazepine Derivatives
No dedicated SAR studies for 6H- nih.govnih.govnih.govTriazino[5,4-C] nih.govnih.govthiazepine derivatives were identified. Research on other triazine-containing heterocycles highlights the importance of substituent placement on the biological activity, but these findings cannot be directly extrapolated to the requested scaffold. nih.gov
Identification of Key Pharmacophoric Features
Without experimental data or molecular modeling studies on active derivatives of the 6H- nih.govnih.govnih.govTriazino[5,4-C] nih.govnih.govthiazepine core, the key pharmacophoric features—such as essential hydrogen bond donors/acceptors, hydrophobic regions, and aromatic interaction points—remain unidentified.
Impact of Substituent Effects on Biological Activity
The influence of various substituents on the biological activity of the 6H- nih.govnih.govnih.govTriazino[5,4-C] nih.govnih.govthiazepine nucleus has not been documented. Information regarding how electron-donating or withdrawing groups, steric bulk, or lipophilicity at different positions of the scaffold affect potency or selectivity is currently unavailable.
Exploration of Molecular Targets and Ligand-Receptor Interactions
Specific molecular targets for 6H- nih.govnih.govnih.govTriazino[5,4-C] nih.govnih.govthiazepine derivatives have not been reported in the reviewed literature. While related fused triazine systems have been investigated as inhibitors of enzymes like kinases and proteases, this has not been extended to the specific scaffold . nih.govnih.gov
Enzyme Inhibition Studies (e.g., Kinases, Proteases)
There are no published studies detailing the inhibitory activity of 6H- nih.govnih.govnih.govTriazino[5,4-C] nih.govnih.govthiazepine derivatives against specific enzymes such as kinases or proteases. nih.govnih.govdrugbank.com Therefore, data tables of inhibitory concentrations (e.g., IC₅₀ values) cannot be generated.
Receptor Binding Assays and Agonist/Antagonist Profiling
Information from receptor binding assays, which would determine the affinity of these compounds for specific receptors and characterize them as agonists or antagonists, is not available. nih.gov
Protein-Ligand Docking and Binding Affinity Predictions
No computational studies involving protein-ligand docking or binding affinity predictions for 6H- nih.govnih.govnih.govTriazino[5,4-C] nih.govnih.govthiazepine derivatives have been found. zsmu.edu.ua Such studies are crucial for visualizing binding modes and predicting the strength of interaction with potential biological targets.
No Publicly Available Research Data for 6H- nih.govnih.govmdpi.comTriazino[5,4-C] nih.govmdpi.comthiazepine Derivatives
Following a comprehensive and thorough search of scientific literature and publicly accessible databases, it has been determined that there is no available research data specifically pertaining to the medicinal chemistry aspects of 6H- nih.govnih.govmdpi.comTriazino[5,4-C] nih.govmdpi.comthiazepine and its derivatives. The search was conducted to gather information for the requested article sections, including cell-based assays, rational drug design strategies, and bioisosteric replacement approaches for this specific scaffold.
The inquiry for detailed research findings, including data on cytotoxicity, pathway modulation, and specific drug design strategies related to the 6H- nih.govnih.govmdpi.comTriazino[5,4-C] nih.govmdpi.comthiazepine core structure, did not yield any specific results. Consequently, it is not possible to generate the requested professional and authoritative article without the foundational scientific research to support it. The strict adherence to providing accurate and non-fabricated information, as well as the explicit focus on the specified compound, precludes the use of generalized information from related but structurally distinct chemical series.
Therefore, the content for the following outlined sections cannot be provided:
Bioisosteric Replacements and Scaffold Hopping Approaches for Triazinothiazepine Derivatives
While the broader classes of triazine and thiazepine scaffolds are known in medicinal chemistry for their diverse biological activities, the specific fused ring system of 6H- nih.govnih.govmdpi.comTriazino[5,4-C] nih.govmdpi.comthiazepine appears to be an area with limited to no exploration in the public domain. The creation of the requested content, including detailed research findings and data tables, is contingent on the existence of primary research literature that is not currently available.
Applications and Derivatization Strategies for 6h 1 2 3 Triazino 5,4 C 1 3 Thiazepine Scaffolds
Role as Core Scaffolds in Diverse Synthetic Organic Chemistry
The 6H- mdpi.comresearchgate.netnih.govTriazino[5,4-C] mdpi.comnih.govthiazepine framework serves as a foundational structure in synthetic organic chemistry, enabling the generation of more complex molecular architectures. Its utility stems from the reactivity of the fused ring system, which allows for various chemical transformations. Synthetic chemists utilize this scaffold as a starting point for building derivatives with tailored properties.
The synthesis of related fused triazine systems often involves multi-step reactions, including condensation and cyclization. For instance, the synthesis of novel mdpi.comresearchgate.netnih.govtriazolo[4,3-b] mdpi.comresearchgate.netnih.govtriazin-7-one derivatives has been achieved by reacting 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one with hydrazonoyl halides. nih.govrsc.org This type of reaction, involving the intramolecular cyclization of an intermediate, highlights a common strategy for building fused heterocyclic systems. nih.gov Similarly, the formation of other complex heterocycles like imidazo[4,5-e]thiazolo[3,2-b]triazines involves the condensation of triazinethiones with reagents such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). beilstein-journals.org
These synthetic approaches underscore the potential of the triazinothiazepine core as a versatile building block. By selecting appropriate starting materials and reaction conditions, chemists can introduce a wide range of functional groups onto the scaffold, thereby creating a diverse library of compounds for further investigation. The strategic modification of the core structure is crucial for tuning the physicochemical properties of the resulting molecules.
Table 1: Synthetic Strategies for Fused Triazine Heterocycles
| Reaction Type | Key Reagents | Resulting Scaffold Example | Reference |
|---|---|---|---|
| Condensation/Cyclization | 3-thioxo-1,2,4-triazin-5-one, Hydrazonoyl Halides | mdpi.comresearchgate.netnih.govtriazolo[4,3-b] mdpi.comresearchgate.netnih.govtriazin-7-one | nih.govrsc.org |
| Condensation/Cyclization | Imidazo[4,5-e]-1,2,4-triazine-3-thiones, DMAD/DEAD | Imidazo[4,5-e]thiazolo[3,2-b]triazines | beilstein-journals.org |
| One-Pot Three-Component | Isocyanide, Dialkyl Acetylenedicarboxylate, 2-amino-4H-1,3-thiazin-4-one | 4-Oxo-4,6-dihydropyrimido[2,1-b] mdpi.comchemrxiv.orgthiazine dicarboxylates | mdpi.comnih.gov |
Potential in Functional Materials Science and Polymer Chemistry
In the field of materials science, conjugated polymers containing fused heteroaromatic rings are of significant interest for their potential applications in electronics. The introduction of quinoidal units into polymer backbones is a strategy used to fine-tune the physicochemical properties of the resulting materials. researchgate.net
While direct applications of 6H- mdpi.comresearchgate.netnih.govTriazino[5,4-C] mdpi.comnih.govthiazepine in polymer chemistry are not extensively documented, related nitrogen- and sulfur-containing fused heterocyclic systems have been incorporated into polymer semiconductors. For example, a polymer semiconductor based on a 6H- mdpi.comresearchgate.netnih.govthiadiazolo[3,4-e]thieno[3,2-b]indole-flanked para-azaquinodimethane (p-AQM) structure has been synthesized via direct arylation polycondensation (DArP). researchgate.netrsc.org This polymer exhibited typical p-type semiconductor characteristics. rsc.org The inclusion of the fused heteroaromatic unit was shown to influence the polymer's band gap and molecular orbital energy levels. researchgate.netrsc.org
These findings suggest a potential pathway for the use of the triazinothiazepine moiety. By functionalizing the 6H- mdpi.comresearchgate.netnih.govTriazino[5,4-C] mdpi.comnih.govthiazepine core with polymerizable groups, it could be incorporated into polymer backbones. This could lead to the development of novel functional materials with tailored electronic and optical properties, leveraging the unique characteristics imparted by the nitrogen- and sulfur-rich heterocyclic scaffold. The versatility of combinatorial chemistry could also be applied to discover new catalysts, polymers, and electronic materials by systematically varying composition and structure.
Development of Fluorescent Probes and Chemical Tools Incorporating the Triazinothiazepine Moiety
Small organic fluorophores are essential tools in biological and biomedical research. mdpi.com The development of novel fluorescent probes often relies on the synthesis of core heterocyclic scaffolds that can be chemically modified to modulate their photophysical properties or to introduce specific sensing capabilities. Fused heterocyclic systems, such as pyridazino-1,3a,6a-triazapentalenes, have been shown to exhibit promising fluorescent properties and can be post-functionalized to serve as probes for cellular imaging. mdpi.com
The 6H- mdpi.comresearchgate.netnih.govTriazino[5,4-C] mdpi.comnih.govthiazepine moiety possesses the structural characteristics of a potential core for fluorescent probes. Its fused, heteroaromatic nature provides a rigid framework that can be advantageous for fluorescence. Derivatization of this scaffold would be key to its application as a chemical tool. For example, the introduction of electron-donating or electron-withdrawing groups at specific positions on the ring system could be used to tune the emission wavelength and quantum yield.
Furthermore, the scaffold could be functionalized with specific recognition units designed to interact with particular analytes, leading to a "turn-on" or "turn-off" fluorescent response. Phenothiazine-based probes, for instance, have been designed for the specific detection of hydrazine (B178648). rsc.org This general design principle—combining a heterocyclic core with a reactive site—could be applied to the triazinothiazepine system to create novel sensors for various chemical species.
Synthesis of Prodrugs and Targeted Delivery Systems (Focus on chemical design)
Targeted drug delivery aims to increase the concentration of a therapeutic agent at a specific site in the body, thereby improving efficacy and reducing side effects. nih.govmdpi.com The chemical design of prodrugs is a key strategy in achieving this goal. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound.
The chemical design of a prodrug based on the 6H- mdpi.comresearchgate.netnih.govTriazino[5,4-C] mdpi.comnih.govthiazepine scaffold would involve identifying a suitable functional group on the molecule for temporary modification. This "promoieity" is attached via a bond that is designed to be cleaved under specific physiological conditions (e.g., pH, enzymatic action).
Key Chemical Design Considerations for Prodrug Synthesis:
Attachment Point: A reactive site on the triazinothiazepine core (such as an N-H or a position amenable to substitution) must be identified to attach a linker or promoiety.
Linker Chemistry: The choice of linker is critical. It must be stable during administration but labile enough to be cleaved at the target site. Ester, amide, or carbamate (B1207046) linkages are commonly used and can be designed for enzymatic or hydrolytic cleavage.
Promoieity: The attached chemical group can be designed to improve properties such as solubility, membrane permeability, or target specificity. For example, attaching a hydrophilic polymer like polyethylene (B3416737) glycol (PEG) can prolong circulation half-life.
Targeting Ligand: For active targeting, a ligand that binds to a specific receptor on target cells (e.g., in a tumor) can be conjugated to the prodrug or its carrier system. ijpsjournal.comrsc.org
The design process relies heavily on creating a system where the drug is delivered more efficiently and practically than conventional drugs. mdpi.com This involves the intricate design of carrier systems and specific mechanisms to target particular parts of the body. ijpsjournal.com
Libraries and Combinatorial Chemistry Approaches for Triazinothiazepine Analogues
Combinatorial chemistry is a powerful technique for accelerating the discovery of new functional molecules by systematically and rapidly synthesizing large numbers of diverse compounds, known as a library. nih.gov This approach is highly applicable to the exploration of the chemical space around the 6H- mdpi.comresearchgate.netnih.govTriazino[5,4-C] mdpi.comnih.govthiazepine scaffold. Instead of synthesizing compounds one at a time, combinatorial methods allow for the parallel synthesis of hundreds or thousands of analogues. youtube.com
A combinatorial approach to generating triazinothiazepine analogues could be designed as follows:
Scaffold Synthesis: A robust synthetic route to the core 6H- mdpi.comresearchgate.netnih.govTriazino[5,4-C] mdpi.comnih.govthiazepine structure, with functional handles for further diversification, would be established.
Building Block Selection: A diverse set of chemical building blocks (e.g., aldehydes, amines, carboxylic acids) would be selected.
Parallel Synthesis: The core scaffold would be reacted with the library of building blocks in a spatially separated array (e.g., a 96-well plate). Each well would contain a unique combination of reagents, leading to a unique final product.
High-Throughput Screening: The resulting library of compounds would then be subjected to high-throughput screening to identify "hits" with desired properties (e.g., biological activity, material properties). taylorandfrancis.com
This strategy of diversity-oriented synthesis maximizes the structural variety within the compound library, increasing the probability of discovering novel and potent candidates for various applications. The use of techniques like click chemistry can further streamline the process of linking building blocks to the core scaffold, providing an efficient and reliable tool for the discovery of new molecules. taylorandfrancis.com
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| 6H- mdpi.comresearchgate.netnih.govTriazino[5,4-C] mdpi.comnih.govthiazepine |
| mdpi.comresearchgate.netnih.govtriazolo[4,3-b] mdpi.comresearchgate.netnih.govtriazin-7-one |
| 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one |
| Hydrazonoyl halides |
| Imidazo[4,5-e]thiazolo[3,2-b]triazines |
| Dimethyl acetylenedicarboxylate (DMAD) |
| Diethyl acetylenedicarboxylate (DEAD) |
| 6H- mdpi.comresearchgate.netnih.govthiadiazolo[3,4-e]thieno[3,2-b]indole |
| para-azaquinodimethane (p-AQM) |
| Pyridazino-1,3a,6a-triazapentalenes |
| Phenothiazine |
| Hydrazine |
| Polyethylene glycol (PEG) |
| 4-Oxo-4,6-dihydropyrimido[2,1-b] mdpi.comchemrxiv.orgthiazine |
Current Research Challenges and Future Directions in 6h 1 2 3 Triazino 5,4 C 1 3 Thiazepine Research
Gaps in Current Synthetic Methodologies and Scalability
The synthesis of complex fused heterocyclic systems such as triazinothiazepines often involves multi-step reactions that can be challenging to optimize and scale. Current synthetic routes may suffer from limitations that present significant hurdles for widespread research and development.
Key Challenges:
Reaction Conditions: The synthesis of related fused triazine systems frequently requires specific and sometimes harsh reaction conditions, such as refluxing in high-boiling point solvents. rsc.orgnih.gov Achieving regioselectivity, as seen in the synthesis of imidazothiazolotriazines, can be highly dependent on the choice of solvent and base, leading to mixtures of isomers that are difficult to separate. beilstein-journals.org
Starting Material Availability: The accessibility of suitably functionalized triazine and thiazepine precursors can be a bottleneck. The synthesis often relies on precursor molecules like 6-aza-2-thiothymine (B1226071) or other substituted triazinones, which may not be commercially available in large quantities or may require their own multi-step synthesis. rsc.orgnih.govresearchgate.net
Yield and Purification: Multi-step syntheses are often associated with a cumulative loss of yield at each step. Furthermore, the purification of intermediates and final products can be complex, requiring extensive chromatography, which is not ideal for large-scale production.
Scalability: A synthetic route that is efficient on a laboratory scale (milligrams to grams) may not be viable for industrial-scale production (kilograms). Issues such as heat transfer, reaction kinetics, and reagent handling can become significant obstacles. There is a need to develop more robust and scalable synthetic protocols for this class of compounds.
Future research should focus on the development of novel, more efficient synthetic strategies. This includes exploring one-pot or domino reactions to reduce the number of synthetic steps, utilizing green chemistry principles to minimize waste and harsh reagents, and developing catalytic methods to improve yield and selectivity.
Unexplored Biological Targets and Mechanistic Pathways
While various triazine-containing fused heterocyclic compounds have been investigated for their biological activities, the specific targets and mechanisms of action for the 6H- mednexus.orgijettjournal.orgnih.govTriazino[5,4-c] mednexus.orgnih.govthiazepine scaffold remain largely uncharted territory. Research on analogous structures provides a roadmap for future investigations.
For instance, different triazino-fused systems have shown potent anticancer activity. researchgate.netmdpi.commdpi.com Derivatives of 5H- mednexus.orgijettjournal.orgnih.govtriazino[5,6-b]indole have been identified as iron chelators that induce apoptosis in cancer cells through the mitochondria pathway. nih.gov Similarly, mednexus.orgijettjournal.orgnih.govtriazolo[4,3-b] mednexus.orgijettjournal.orgnih.govtriazin-7-one derivatives have been shown to target key enzymes in lung cancer progression and modulate the expression of apoptosis-related genes like BCL-2 and p53. rsc.orgnih.gov Other related compounds, such as (2-oxo-2H- mednexus.orgijettjournal.orgnih.govtriazino[2,3-c]quinazolin-6-yl)thiones, have been investigated as potential inhibitors of protein kinase CK2. zsmu.edu.ua
Future research should aim to:
Screen against Diverse Target Classes: Move beyond the initial focus on cancer to explore other potential therapeutic areas. The structural features of the triazinothiazepine nucleus may allow it to interact with a wide range of biological targets.
Elucidate Mechanisms of Action: For any identified biological activity, it is crucial to understand the underlying molecular mechanism. This involves identifying the specific protein targets, studying the binding interactions, and elucidating the downstream effects on cellular pathways.
Explore Novel Therapeutic Areas: Based on the activities of other nitrogen and sulfur-containing heterocycles like phenothiazines, which show activity as dopamine (B1211576) receptor antagonists, there is potential to investigate triazinothiazepines for applications in central nervous system (CNS) disorders. nih.gov
Table 1: Potential Biological Targets and Pathways for Future Investigation
| Target Class | Specific Examples | Potential Therapeutic Area |
| Kinases | EGFR, VEGFR-2, Protein Kinase CK2 | Cancer |
| Apoptosis Pathway | Bcl-2 family proteins, Caspases, p53 | Cancer |
| Ion Homeostasis | Iron Chelation | Cancer, Neurodegenerative Diseases |
| GPCRs | Dopamine Receptors, Serotonin Receptors | CNS Disorders, Psychiatry |
| Epigenetic Targets | Histone Deacetylases (HDACs), Methyltransferases | Cancer, Inflammatory Diseases |
Advanced Computational Tools for Predictive Modeling and Data Analysis
Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the properties and activities of novel compounds before their synthesis. For a relatively unexplored scaffold like 6H- mednexus.orgijettjournal.orgnih.govTriazino[5,4-c] mednexus.orgnih.govthiazepine, these methods are invaluable for guiding research efforts.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to establish a mathematical relationship between the structural features of triazinothiazepine derivatives and their biological activity. Such models have been successfully used to predict the anticancer action of related (2-oxo-2H- mednexus.orgijettjournal.orgnih.govtriazino[2,3-c]quinazolin-6-yl)thiones, providing a framework for designing more potent compounds. zsmu.edu.ua
Molecular Docking: This technique simulates the binding of a molecule to the active site of a target protein. Molecular docking studies have been employed to understand the potential interactions of triazolotriazinone derivatives with key enzymes in lung cancer. rsc.org For the triazinothiazepine scaffold, docking can be used to screen virtual libraries of derivatives against various biological targets, prioritizing compounds for synthesis and biological testing.
Predictive Modeling: Computational models can predict various physicochemical properties, such as solubility, stability, and membrane permeability, which are crucial for drug development. Recent advances have even allowed computational models to successfully predict reaction outcomes, guiding the synthesis of complex heterocyclic structures like azetidines. mit.edu
Future efforts should focus on creating robust and validated computational models specific to the triazinothiazepine scaffold. This involves synthesizing a focused library of compounds, testing their biological activity, and using this data to build and refine predictive QSAR and machine learning models.
Integration of Artificial Intelligence and Machine Learning in Triazinothiazepine Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by analyzing vast datasets to identify novel patterns and make predictions. nih.gov These technologies can significantly augment the research and development of new triazinothiazepine-based therapeutics. mednexus.orgijettjournal.org
Potential Applications:
Target Identification: AI algorithms can analyze large-scale biomedical data to identify and validate novel biological targets for triazinothiazepine derivatives.
De Novo Drug Design: Generative AI models can design novel triazinothiazepine molecules with desired pharmacological profiles, optimizing for potency, selectivity, and reduced toxicity. nih.gov
Synthesis Prediction: ML models can be trained to predict the most efficient synthetic routes for novel triazinothiazepine analogues, potentially reducing the time and cost of chemical synthesis. ijirt.org
Predictive Toxicology: AI can predict the potential toxicity of new compounds early in the discovery process, helping to reduce the high attrition rates of drug candidates in later stages. nih.gov
The primary challenge in applying AI to a new scaffold like 6H- mednexus.orgijettjournal.orgnih.govTriazino[5,4-c] mednexus.orgnih.govthiazepine is the lack of large, high-quality datasets. A key future direction will be the systematic generation of chemical and biological data for a diverse set of triazinothiazepine derivatives to train and validate robust AI and ML models.
Emerging Trends in Heterocyclic Chemistry Relevant to 6H-mednexus.orgijettjournal.orgnih.govTriazino[5,4-c]mednexus.orgnih.govthiazepine
The broader field of heterocyclic chemistry is constantly evolving, with new methodologies that could be applied to the synthesis and modification of the 6H- mednexus.orgijettjournal.orgnih.govTriazino[5,4-c] mednexus.orgnih.govthiazepine core.
Multi-Component Reactions (MCRs): MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials. Developing an MCR for the triazinothiazepine scaffold could dramatically improve synthetic efficiency. The successful use of a five-component cascade reaction to synthesize complex thiazolo[3,2-a]pyridine derivatives highlights the power of this approach. researchgate.net
Photoredox Catalysis: This technique uses light to drive chemical reactions, often enabling transformations that are difficult to achieve with traditional thermal methods. It has emerged as a powerful tool for forging new bonds in heterocyclic synthesis.
Flow Chemistry: Conducting reactions in continuous flow systems rather than in traditional batch reactors can offer improved control over reaction parameters, enhanced safety, and easier scalability. This is particularly relevant for overcoming the scalability challenges mentioned earlier.
Late-Stage Functionalization: This involves modifying a complex core structure in the final steps of a synthesis. Developing methods for the late-stage functionalization of the 6H- mednexus.orgijettjournal.orgnih.govTriazino[5,4-c] mednexus.orgnih.govthiazepine nucleus would allow for the rapid generation of diverse analogues for structure-activity relationship studies.
By embracing these emerging trends, chemists can develop more efficient, versatile, and sustainable methods for synthesizing novel 6H- mednexus.orgijettjournal.orgnih.govTriazino[5,4-c] mednexus.orgnih.govthiazepine derivatives, accelerating the exploration of their therapeutic potential.
Q & A
Basic Research Questions
What are the common synthetic routes for 6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine, and how are intermediates characterized?
Methodological Answer:
Synthesis typically involves multi-step heterocyclic reactions. For example, cyclization reactions using polyphosphoric acid (PPA) or acid-catalyzed conditions are common for analogous triazine-thiazepine hybrids . Key intermediates (e.g., mercapto-triazinones) are synthesized via nucleophilic substitution or condensation, followed by spectroscopic characterization (IR, -NMR, mass spectrometry) to confirm structural integrity . Researchers should also employ HPLC or LC-MS to monitor reaction progress and purity.
What in vitro assays are suitable for preliminary biological evaluation of this compound?
Methodological Answer:
Begin with antimicrobial susceptibility testing (e.g., broth microdilution for MIC determination) due to structural similarities to thiazolotriazinones with demonstrated activity . Cytotoxicity assays (e.g., MTT on mammalian cell lines) and enzyme inhibition studies (e.g., kinase or protease targets) are recommended. Use positive controls (e.g., known inhibitors) and replicate experiments to ensure reproducibility.
How should researchers design stability studies for this compound under varying pH and temperature conditions?
Methodological Answer:
Adopt a factorial design approach to test multiple variables (pH 2–9, temperatures 25–60°C) over time . Analyze degradation products via HPLC-DAD or UPLC-MS. Kinetic modeling (e.g., Arrhenius equation) can predict shelf-life. Include controls for photostability and oxidative stress using accelerated stability protocols.
Advanced Research Questions
How can computational tools optimize the synthesis and reactivity of this compound derivatives?
Methodological Answer:
Use density functional theory (DFT) to predict reaction pathways and transition states for cyclization steps. Molecular docking (e.g., AutoDock Vina) can screen derivatives against biological targets (e.g., bacterial enzymes) . AI-driven platforms like COMSOL Multiphysics enable virtual screening of reaction conditions (solvent, catalyst) to reduce trial-and-error experimentation .
What strategies resolve contradictions in structure-activity relationship (SAR) data for this compound?
Methodological Answer:
- Meta-analysis : Compare datasets across studies to identify outliers or methodological inconsistencies (e.g., assay protocols, solvent systems) .
- Orthogonal Validation : Use alternative assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm bioactivity .
- Multivariate Regression : Apply QSAR models to isolate physicochemical properties (logP, polar surface area) driving activity discrepancies .
How can multi-omics approaches enhance mechanistic understanding of its biological effects?
Methodological Answer:
Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathways affected by the compound. For example, treat microbial cultures and analyze differential gene expression or protein phosphorylation. Use network pharmacology tools (e.g., STRING, Cytoscape) to identify hub targets and off-target effects . Validate findings with CRISPR-Cas9 knockouts or siRNA silencing.
What advanced separation techniques improve purification of stereoisomers or polymorphs?
Methodological Answer:
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with polar organic modifiers for enantiomer resolution.
- Crystallization Screening : Employ high-throughput platforms (e.g., Crystal16) to identify optimal solvent/non-solvent pairs for polymorph isolation .
- Membrane Technologies : Tangential flow filtration (TFF) can separate aggregates or high-MW impurities during scale-up .
Methodological Resources
- Experimental Design : Factorial or orthogonal designs for multi-variable optimization .
- Data Analysis : COMSOL Multiphysics for AI-driven simulation ; QSAR for SAR modeling .
- Safety & Compliance : Follow protocols in chemical hygiene plans for advanced laboratories, including 100% safety exam compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
